Cas no 422532-36-3 (2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine)
2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
- Oprea1_414000
- 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
- SR-01000565408
- F6548-4451
- AKOS002090182
- 2-[(4-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
- SR-01000565408-1
- 2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine
- 422532-36-3
-
- Inchi: 1S/C23H20N4O2S/c28-27(29)19-12-10-18(11-13-19)16-30-23-25-21-9-5-4-8-20(21)22(26-23)24-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,25,26)
- InChI Key: LOONPUAINYYLQK-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(=CC=1)[N+](=O)[O-])C1=NC2C=CC=CC=2C(=N1)NCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 416.13069707g/mol
- Monoisotopic Mass: 416.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 109Ų
2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6548-4451-2μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-5μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-10μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-20μmol |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-1mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-2mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-3mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-4mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-5mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6548-4451-10mg |
2-{[(4-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine |
422532-36-3 | 10mg |
$79.0 | 2023-09-08 |
2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
Compound CAS No 422532-36-3: 2-{(4-Nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
The compound with CAS No 422532-36-3, known as 2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinamine derivatives, which are well-documented for their potential in drug discovery and development.
Quinazolinamines are a subclass of heterocyclic compounds characterized by a quinazoline ring system with an amine substituent. The structure of this compound includes a methylsulfanyl group attached to a 4-nitrophenyl moiety, which introduces unique electronic and steric properties. Additionally, the presence of a benzyl group (from the 2-phenylethyl substituent) further enhances the compound's potential for interaction with biological targets.
Recent studies have highlighted the importance of such compounds in targeting various disease states, particularly in the realm of oncology. The quinazoline core is known to exhibit significant bioactivity, often acting as a scaffold for the development of kinase inhibitors and other therapeutic agents. The nitrophenyl group contributes to the compound's ability to modulate cellular signaling pathways, while the methylsulfanyl group may influence its pharmacokinetic properties, such as absorption and stability.
One of the most promising applications of this compound lies in its potential to inhibit key enzymes involved in cancer progression. For instance, research has shown that certain quinazolinamine derivatives can effectively inhibit protein kinase activity, which is often dysregulated in malignant cells. This makes them valuable candidates for anti-cancer drug development.
Moreover, the benzyl group attached to the nitrogen atom introduces additional versatility to the molecule. This substituent can enhance lipophilicity, improving the compound's ability to cross cellular membranes and reach intracellular targets. Such properties are crucial for designing drugs with optimal bioavailability and efficacy.
Recent advancements in synthetic chemistry have also enabled more efficient methods for constructing this compound. Traditional approaches often involved multi-step synthesis pathways, but modern techniques leverage catalytic processes and advanced intermediates to streamline production. These improvements not only enhance yield but also reduce costs, making large-scale synthesis more feasible.
In terms of pharmacological evaluation, this compound has been subjected to extensive in vitro testing, including assays for cytotoxicity, enzyme inhibition, and receptor binding affinity. Preliminary results indicate that it exhibits potent activity against several cancer cell lines, suggesting its potential as a lead compound for further optimization.
The structural features of this molecule also make it an attractive candidate for exploring its role in other therapeutic areas. For example, its ability to modulate cellular signaling pathways could be harnessed for treating inflammatory diseases or neurodegenerative conditions.
In conclusion, CAS No 422532-36-3: 2-{(4-nitrophenyl)methylsulfanyl}-N-(2-phenylethyl)quinazolin-4-amine represents a compelling example of how structural diversity can be leveraged to design novel therapeutic agents. With ongoing research focusing on optimizing its pharmacokinetic profile and elucidating its mechanism of action, this compound holds significant promise for advancing medical science and improving patient outcomes.
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